molecular formula C5H3ClN2O2 B080106 3-Chloro-4-nitropyridine CAS No. 13194-60-0

3-Chloro-4-nitropyridine

Cat. No. B080106
CAS RN: 13194-60-0
M. Wt: 158.54 g/mol
InChI Key: CWLVEHGKYCYAIO-UHFFFAOYSA-N
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Description

3-Chloro-4-nitropyridine is a compound that has been studied for its structure, vibrational, electronic, and chemical properties. It's part of the nitropyridine family, known for various chemical reactions and applications in different fields.

Synthesis Analysis

  • The synthesis of 3-Chloro-4-nitropyridine and similar compounds typically involves a series of steps like chlorination, nitration, and ammoniation. These processes are often carried out under controlled conditions to achieve the desired product with high yield and purity. For example, 3-methoxy-5,6-diamino-2-nitropyridine, a related compound, was synthesized from 3,5-dichloropyridine through substitution, oxidation, nitration, and ammoniation processes (Jun, 2007).

Molecular Structure Analysis

  • The molecular structure of 3-Chloro-4-nitropyridine and related compounds has been analyzed using techniques like X-ray diffraction, IR, NMR, and electronic spectroscopy. For instance, Velraj et al. (2015) investigated the optimized molecular structures and vibrational wavenumbers of similar compounds using density functional theory (DFT) and natural bond orbital (NBO) analysis (Velraj, Soundharam, & Sridevi, 2015).

Chemical Reactions and Properties

  • 3-Chloro-4-nitropyridine undergoes various chemical reactions like nucleophilic substitutions. For example, reactions of 3-nitropyridine and 4-substituted-3-nitropyridines with chloroform and other reagents under vicarious nucleophilic substitution conditions have been reported to give substitution in ortho or para positions to the nitro group with acceptable yields and regioselectivity (Andreassen, Bakke, Sletvold, & Svensen, 2004).

Physical Properties Analysis

  • The physical properties of 3-Chloro-4-nitropyridine, including thermodynamic properties and stability, are often studied in relation to temperature and molecular structure. For instance, the hyperpolarizability and other electronic properties of related compounds have been thoroughly investigated (Velraj et al., 2015).

Chemical Properties Analysis

  • The chemical properties of 3-Chloro-4-nitropyridine, such as reactivity, electronic properties, and charge delocalization, are crucial for understanding its behavior in different chemical reactions. For example, the reactivity of similar compounds has been investigated through HOMO-LUMO energies and global descriptors (Arjunan, Saravanan, Marchewka, & Mohan, 2012).

Scientific Research Applications

  • Vibrational, Electronic, and Structural Analyses : A study investigated the molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and other electronic properties of nitropyridines, including 2-chloro-4-nitropyridine. These analyses are crucial for understanding the reactivity and stability of such compounds (Velraj, Soundharam, & Sridevi, 2015).

  • Nucleophilic Substitution Kinetics : Research on the kinetics of reactions of nitropyridines, like 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine, with various amines in different solvents provides insight into the reactivity patterns and potential applications in synthetic chemistry (Hamed, 1997).

  • Oxidative Methylamination : A study explored the oxidative methylamination of nitropyridines, which is a significant reaction in organic synthesis, highlighting the versatility of these compounds in chemical transformations (Szpakiewicz & Wolniak, 1999).

  • Ring-Opening Reaction Studies : The study of intermediates formed in the ring-opening reaction of 2-chloro-3-nitropyridine contributes to a deeper understanding of complex organic reactions, which is valuable for designing new synthetic routes (Haynes & Pett, 2007).

  • Vicarious Nucleophilic Substitution : Research on vicarious nucleophilic substitution reactions involving 3-nitropyridine and its derivatives expands the toolkit for organic synthesis, offering new pathways for constructing complex molecules (Andreassen, Bakke, Sletvold, & Svensen, 2004).

  • Conformational and Electronic Structure Analysis : Investigations into the vibrational and electronic structure of nitropyridines enhance our understanding of their physical and chemical properties, which is crucial for their application in various fields (Arjunan, Saravanan, Marchewka, & Mohan, 2012).

Safety And Hazards

3-Chloro-4-nitropyridine is toxic if swallowed and causes serious eye damage. It should be handled with personal protective equipment and should not be released into the environment .

Future Directions

3-Chloro-4-nitropyridine is a key intermediate in medicinal products and is used in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology is being used to minimize the accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .

properties

IUPAC Name

3-chloro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVEHGKYCYAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376564
Record name 3-chloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-nitropyridine

CAS RN

13194-60-0
Record name 3-chloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
K Smith, D Anderson, I Matthews - The Journal of Organic …, 1996 - ACS Publications
… Therefore, 8 was initially reacted with 3-chloro-4-nitropyridine N-oxide (13), in which the 3-… 3-Chloro-4-nitropyridine 1-oxide was prepared by the method of Talik and Talik. Column …
Number of citations: 20 pubs.acs.org
K Smith, I Matthews, GE Martin - Journal of the Chemical Society …, 1987 - pubs.rsc.org
… Reaction of the dianion of (4) with 3-chloro4-nitropyridine 1 -oxide gives a mixture of the N-oxides of the 1,7- and 1,8-diazaphenoxaseIenines, the 1,8-isorner predominating. This …
Number of citations: 4 pubs.rsc.org
M Bellas, H Suschitzky - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
As a continuation of previous work, 2 3-fluoropyridine N-oxide (I; R= H, X= F) was nitrated to give the 4-nitro-compound (I; R= NO,, X= F), a result analogous to that of the 3-chloro-and 3-…
Number of citations: 2 pubs.rsc.org
CM Lindsay, K Smith, GE Martin - Journal of heterocyclic …, 1987 - Wiley Online Library
… The former two systems were prepared via the condensation of the dianion of 2,3‐dimercaptopyridine with 3‐chloro‐4‐nitropyridine 1‐oxide while the latter employed 2‐chloro‐3‐…
Number of citations: 7 onlinelibrary.wiley.com
WW Lam, GE Martin, VM Lynch… - Journal of …, 1986 - Wiley Online Library
… Similarly, the condensation of 1 with 3-chloro-4nitropyridine-I-oxide (4) has also been successfully employed in the synthesis of the 2-azaphenoxathiin system [4]. Hence, either of these …
Number of citations: 6 onlinelibrary.wiley.com
Y Mizuno, M Ikehara, T Itoh, K Saito - The Journal of Organic …, 1963 - ACS Publications
… 3- Methyl-3I/-imidazo [4,5-c [pyridine (III) was prepared from 3-chloro-4-nitropyridine 1-oxide (XV) through 4- amino-3-methylaminopyridine (XVII),14 by ring closure with formic acid. …
Number of citations: 44 pubs.acs.org
L Bauer, S Prachayasittikul - Sulfur Reports, 1987 - Taylor & Francis
… A neat synthesis of 2-azathianthrene 2-oxide was reported when 1,2-benzenedithiol was treated with 3-chloro-4-nitropyridine 1-oxide in the presence of sodium hydride in boiling DMF (…
Number of citations: 1 www.tandfonline.com
KP Sahasrabudhe, M Angels Estiarte… - Journal of …, 2009 - Wiley Online Library
A one‐step synthesis of thiazolo[5,4‐b]pyridines from an appropriately substituted chloronitropyridine and thioamide, or thiourea, is presented. In particular, the reaction was used to …
Number of citations: 12 onlinelibrary.wiley.com
CM Lindsy, K Smith, GE Martin - Journal of heterocyclic …, 1987 - Wiley Online Library
… After two hours, the stirred suspension was cooled to 0 and maintained thus while 0.696 g (0.0040 mole) of 3-chloro-4-nitropyridine 1-oxide [11] was added in a fur- …
Number of citations: 3 onlinelibrary.wiley.com
RH MIZZONI - Pyridine and Its Derivatives, Volume 14, Part 3 …, 2009 - books.google.com
… Talikl4'15 studied the behavior of 3-chloro-4-nitropyridine-l-oxide with various reagents, and showed that sodium methoxide causes replacement of the nitro group, while amines, on the …
Number of citations: 0 books.google.com

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